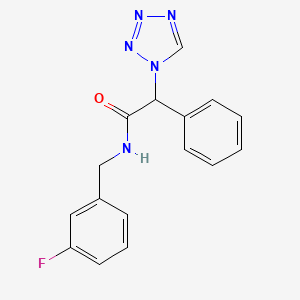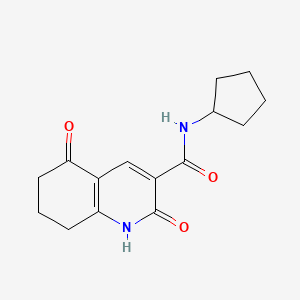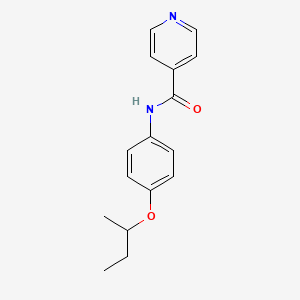![molecular formula C19H18ClN3O2 B4518159 N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B4518159.png)
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a chloro-substituted indole moiety, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of 4-aminophenyl, followed by the introduction of the indole moiety through a coupling reaction. The final step involves the formation of the propanamide chain under controlled conditions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The acetylamino and indole groups are known to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also influence cellular pathways by altering gene expression or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-3-(5-chloro-1H-indol-1-yl)propanamide
- N-[4-(acetylamino)phenyl]-3-(6-bromo-1H-indol-1-yl)propanamide
- N-[4-(acetylamino)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide
Uniqueness
N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide stands out due to the specific positioning of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(6-chloroindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)21-16-4-6-17(7-5-16)22-19(25)9-11-23-10-8-14-2-3-15(20)12-18(14)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYHGKWSGJUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4518076.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4518082.png)
![N-[(3-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4518085.png)
![1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4518093.png)
![N-cyclohexyl-2-[methyl(propanoyl)amino]benzamide](/img/structure/B4518106.png)

![4-chloro-2-fluoro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4518124.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide](/img/structure/B4518133.png)
methanone](/img/structure/B4518145.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B4518166.png)
![6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4518177.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4518183.png)

